

# CP 376395: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **CP 376395**, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as a comprehensive resource, detailing the compound's pharmacological profile, mechanism of action, relevant experimental protocols, and key quantitative data to support its use in neuroscience research.

#### **Core Pharmacological Profile**

**CP 376395** is a brain-penetrable small molecule that acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it a critical tool for investigating the role of the CRF system in stress, anxiety, depression, and addiction.[4][5] The compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.[1]

Table 1: Physicochemical and Structural Properties

| Property          | Value                                                |
|-------------------|------------------------------------------------------|
| Molecular Formula | C <sub>21</sub> H <sub>30</sub> N <sub>2</sub> O·HCI |
| Molecular Weight  | 362.94 g/mol [6]                                     |
| CAS Number        | 175140-00-8 (Parent), 1013933-37-3 (HCl salt) [1]    |



| Solubility |  $\leq$  50 mM in water,  $\leq$  100 mM in DMSO[6] |

Table 2: Receptor Binding and Functional Activity

| Parameter                    | Receptor/Assay                    | Value                     |  |
|------------------------------|-----------------------------------|---------------------------|--|
| Binding Affinity (Ki)        | Human CRF1                        | 12 nM[1][2][6][7][8]      |  |
|                              | Human CRF2                        | >10,000 nM[1][2][6][7][8] |  |
| Functional Inhibition (IC50) | CRF1                              | 5.1 nM[7]                 |  |
| Functional Antagonism (Ki)   | oCRF-stimulated adenylate cyclase | 12 nM[1][8]               |  |
| Selectivity                  | CRF1 vs. CRF2                     | >800-fold[7]              |  |

| Off-Target Activity | 40 other neurotransmitter receptors/ion channels |  $>1 \mu M[1][8]$  |

### **Mechanism of Action and Signaling Pathway**

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling cascades like protein kinase A (PKA).[7]

**CP 376395** functions as a negative allosteric modulator.[6] It binds to a site within the transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, **CP 376395** exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways over the inositol phosphate (IP1) pathway.[7]





Click to download full resolution via product page

CRF1 signaling and allosteric inhibition by CP 376395.

## **Experimental Protocols & Methodologies**

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline key methodologies for working with **CP 376395**.

**CP 376395** can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent system to ensure solubility.

- Objective: To prepare a clear, injectable solution of CP 376395 at a concentration of ≥ 2.5 mg/mL.[1]
- Materials:



- CP 376395 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Procedure:
  - Prepare a concentrated stock solution of CP 376395 in DMSO (e.g., 25 mg/mL).
  - For the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10]
  - Example for 1 mL final solution: a. Start with 400 μL of PEG300 in a sterile microfuge tube.
     b. Add 100 μL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 μL of Tween-80 and mix until the solution is homogenous. d. Add 450 μL of saline to reach the final volume of 1 mL.
  - Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
  - It is recommended to prepare this working solution fresh on the day of use.

This assay determines the functional antagonism of **CP 376395** by measuring its ability to inhibit agonist-stimulated cAMP production.

- Objective: To quantify the inhibitory constant (Ki) of CP 376395 at the CRF1 receptor.
- General Protocol:
  - Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).



- Compound Preparation: Prepare serial dilutions of CP 376395 in an appropriate assay buffer.
- Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well plate). b. Pre-incubate the cells with varying concentrations of CP 376395 for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ovine CRF) at its EC<sub>80</sub> concentration. d. Include control wells: baseline (no agonist), and maximum stimulation (agonist only).
- cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- o Data Analysis: Plot the cAMP concentration against the logarithm of the **CP 376395** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅o value. Convert the IC₅o to a Ki value using the Cheng-Prusoff equation.

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.[1]

- Objective: To evaluate the effect of **CP 376395** on ethanol, water, and food intake.[1][8]
- Workflow:





Click to download full resolution via product page

Workflow for the Drinking-in-the-Dark (DID) experiment.

# **Summary of In Vivo Efficacy**

**CP 376395** has demonstrated efficacy in various preclinical models, highlighting its potential to modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results



| Animal Model | Dosing            | Key Findings                                                                                                               | Reference  |
|--------------|-------------------|----------------------------------------------------------------------------------------------------------------------------|------------|
| Male B6 Mice | 10-20 mg/kg, i.p. | Dose-dependently attenuated water and food intake; attenuated ethanol intake but not preference in a binge-drinking model. | [1][8][11] |
| Rats         | 17.8 mg/kg        | Inhibited CRF-induced increases in the acoustic startle response.                                                          | [7]        |
| Rats         | 10 mg/kg          | Reduced ethanol consumption in an intermittent access schedule.                                                            | [7]        |

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]



- 5. Exploration of the antagonist CP-376395 escape pathway for the corticotropin-releasing factor receptor 1 by random acceleration molecular dynamics simulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 7. CP 376395 (175140-00-8) for sale [vulcanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CP 376395: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663366#cp-376395-for-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com